molecular formula C16H16BrCl2N3O B3979138 1-[2-(2,4-dichlorophenoxy)ethyl]-3-methylbenzimidazol-2-imine;hydrobromide

1-[2-(2,4-dichlorophenoxy)ethyl]-3-methylbenzimidazol-2-imine;hydrobromide

Cat. No.: B3979138
M. Wt: 417.1 g/mol
InChI Key: NKMSYOANBQTYOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2,4-Dichlorophenoxy)ethyl]-3-methylbenzimidazol-2-imine;hydrobromide is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by the presence of a benzimidazole core, substituted with a 2-(2,4-dichlorophenoxy)ethyl group and a methyl group, and is typically available as a hydrobromide salt.

Properties

IUPAC Name

1-[2-(2,4-dichlorophenoxy)ethyl]-3-methylbenzimidazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O.BrH/c1-20-13-4-2-3-5-14(13)21(16(20)19)8-9-22-15-7-6-11(17)10-12(15)18;/h2-7,10,19H,8-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMSYOANBQTYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=N)CCOC3=C(C=C(C=C3)Cl)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrCl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(2,4-dichlorophenoxy)ethyl]-3-methylbenzimidazol-2-imine;hydrobromide involves several steps:

    Starting Materials: The synthesis begins with the preparation of 2-(2,4-dichlorophenoxy)ethylamine and 3-methylbenzimidazole.

    Reaction Conditions: The 2-(2,4-dichlorophenoxy)ethylamine is reacted with 3-methylbenzimidazole in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the intermediate 1-[2-(2,4-dichlorophenoxy)ethyl]-3-methylbenzimidazole.

    Formation of Imine: The intermediate is then treated with a suitable reagent, such as formaldehyde or paraformaldehyde, to form the imine derivative.

    Hydrobromide Salt Formation: Finally, the imine derivative is converted to its hydrobromide salt by treatment with hydrobromic acid.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-[2-(2,4-Dichlorophenoxy)ethyl]-3-methylbenzimidazol-2-imine;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-(2,4-dichlorophenoxy)ethyl group can be replaced by other nucleophiles under suitable conditions.

    Hydrolysis: The imine group can be hydrolyzed in the presence of acidic or basic conditions to yield the corresponding amine and aldehyde.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

1-[2-(2,4-Dichlorophenoxy)ethyl]-3-methylbenzimidazol-2-imine;hydrobromide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(2,4-dichlorophenoxy)ethyl]-3-methylbenzimidazol-2-imine;hydrobromide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: It may affect cellular processes such as DNA replication, protein synthesis, or signal transduction, resulting in its observed biological effects.

Comparison with Similar Compounds

1-[2-(2,4-Dichlorophenoxy)ethyl]-3-methylbenzimidazol-2-imine;hydrobromide can be compared with other similar compounds, such as:

    2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with a similar phenoxy group but different overall structure and applications.

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents, share the benzimidazole core but differ in their substituents and biological activities.

    Triclosan: An antimicrobial agent with a similar phenoxy group, used in personal care products and medical applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(2,4-dichlorophenoxy)ethyl]-3-methylbenzimidazol-2-imine;hydrobromide
Reactant of Route 2
Reactant of Route 2
1-[2-(2,4-dichlorophenoxy)ethyl]-3-methylbenzimidazol-2-imine;hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.